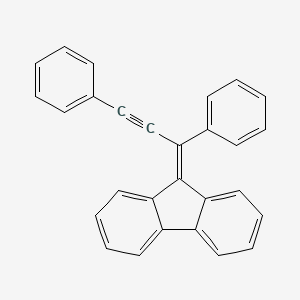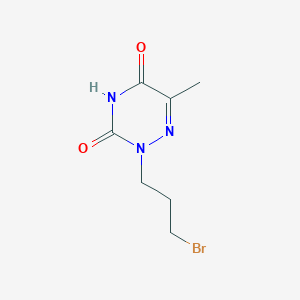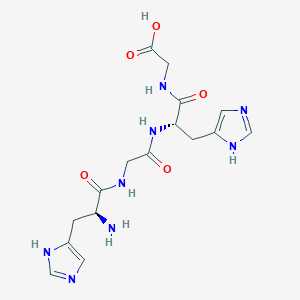![molecular formula C14H12N4O5 B14408199 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol CAS No. 83502-00-5](/img/structure/B14408199.png)
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is an organic compound known for its distinctive chemical structure and reactivity. This compound features a hydrazinylidene group attached to a phenylethanol moiety, with two nitro groups positioned on the phenyl ring. It is often utilized in various chemical reactions and has applications in scientific research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group to form a hydrazone linkage. This process is often carried out in an acidic medium, such as methanol with sulfuric acid, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones with aldehydes and ketones.
Oxidation and Reduction: The nitro groups can participate in redox reactions, altering the compound’s reactivity and properties.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, ketones, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to introduce additional functional groups or to enhance their reactivity .
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is primarily due to the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The nitro groups on the phenyl ring further enhance the compound’s reactivity by stabilizing the intermediate species formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl compound identification.
2,4-Dinitrophenylhydrazinylidene]acetic acid: Another derivative with similar reactivity but different structural features.
Uniqueness
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is unique due to its specific structural arrangement, which combines the reactivity of the hydrazine group with the stability provided by the phenylethanol moiety. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
83502-00-5 |
|---|---|
Molekularformel |
C14H12N4O5 |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethanol |
InChI |
InChI=1S/C14H12N4O5/c19-9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(17(20)21)8-14(12)18(22)23/h1-8,15,19H,9H2 |
InChI-Schlüssel |
HBCZLTVHJHKEPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


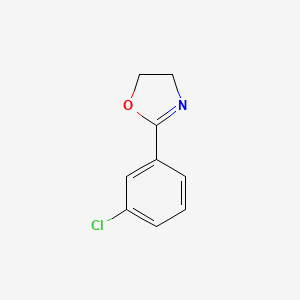
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
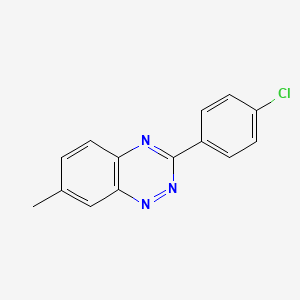
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)

![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)

